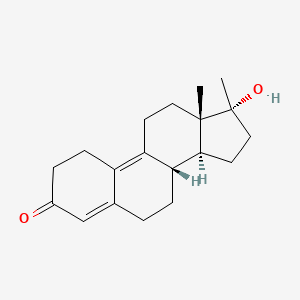17Beta-Methyldienolone
CAS No.:
Cat. No.: VC18568876
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H26O2 |
|---|---|
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C19H26O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h11,16-17,21H,3-10H2,1-2H3/t16-,17+,18+,19-/m1/s1 |
| Standard InChI Key | RDJBOAMEIJEKEY-YDZRNGNQSA-N |
| Isomeric SMILES | C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C)O |
| Canonical SMILES | CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
17Beta-Methyldienolone belongs to the 19-nortestosterone family, with structural modifications that enhance its anabolic potency. Its molecular formula is C₁₉H₂₆O₂, and it has a molecular weight of 286.4 g/mol . The compound’s IUPAC name is (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, reflecting its steroidal backbone and methyl substitutions .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆O₂ |
| Molecular Weight | 286.4 g/mol |
| SMILES Notation | C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(C)O |
| InChI Key | RDJBOAMEIJEKEY-YDZRNGNQSA-N |
| Melting Point | Not reported |
| Solubility | Lipophilic (predicted) |
The 17α-methyl group is critical for oral bioavailability, as it prevents first-pass metabolism by steroidal dehydrogenases in the liver. This structural feature is shared with other hepatotoxic AAS, such as metribolone (methyltrienolone), which exhibits similar resistance to metabolic degradation .
Pharmacological Mechanisms and Androgenic Activity
Androgen Receptor Binding
17Beta-Methyldienolone exerts its effects primarily through binding to intracellular androgen receptors (ARs), modulating gene transcription pathways associated with protein synthesis and muscle hypertrophy. Its affinity for ARs is comparable to trenbolone, a non-methylated 19-norsteroid, but with enhanced oral activity due to the 17α-methyl substitution .
Enzymatic Interactions
The compound interacts with enzymes involved in steroid metabolism, including 5α-reductase and aromatase. Unlike testosterone, which is converted to dihydrotestosterone (DHT) by 5α-reductase, 17Beta-Methyldienolone’s structure resists this conversion, leading to prolonged receptor activation. Additionally, its lack of aromatization prevents estrogenic side effects, such as gynecomastia.
Table 2: Comparative Pharmacokinetic Profiles
| Parameter | 17Beta-Methyldienolone | Testosterone | Trenbolone |
|---|---|---|---|
| Oral Bioavailability | High | Low | Moderate |
| Half-Life | 12–24 hours | 2–4 hours | 48–72 hours |
| AR Binding Affinity | ++++ | ++ | ++++ |
| 5α-Reductase Conversion | Resistant | Susceptible | Resistant |
Synthesis and Structural Analogues
Synthetic Pathways
While detailed synthetic protocols are proprietary, the general route involves:
-
Nandrolone Base: Starting with 19-nortestosterone.
-
Methylation: Introduction of the 17α-methyl group via alkylation.
-
Δ9,11 Double Bond Formation: Oxidation or dehydrogenation to create the conjugated diene system .
Structural Analogues
17Beta-Methyldienolone shares similarities with:
-
Metribolone (R1881): A 17α-methylated trenbolone analogue with extreme AR affinity .
-
Methandrostenolone (Dianabol): Another 17α-methylated AAS, but based on testosterone rather than 19-nortestosterone.
Regulatory Status and Misuse in Sports
WADA Prohibition
17Beta-Methyldienolone is classified as a Schedule III controlled substance under the Anabolic Steroid Control Act and is prohibited by WADA . Its detection in athletes relies on liquid chromatography–tandem mass spectrometry (LC-MS/MS) to identify unique metabolites .
Hepatotoxicity Risks
Like other 17α-methylated AAS, 17Beta-Methyldienolone is associated with dose-dependent hepatotoxicity, including cholestatic jaundice and hepatic necrosis . Chronic use may also lead to cardiovascular strain due to altered lipid metabolism.
Research Applications and Future Directions
Androgen Receptor Studies
The compound’s high AR affinity makes it a valuable tool for studying receptor dimerization and DNA-binding domains. Researchers use radiolabeled 17Beta-Methyldienolone to map AR distribution in tissues.
Muscle Wasting Therapies
Preclinical studies explore its potential in treating cachexia, though hepatotoxicity remains a barrier. Non-methylated analogues are under investigation to mitigate liver risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume